1-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8OS/c1-12-10-13(2)23(17-12)9-6-21-4-7-22(8-5-21)14(24)11-25-15-16-18-19-20(15)3/h10H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHAKUNWGKUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)CSC3=NN=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one , hereafter referred to as Compound A , is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
Compound A is characterized by its complex structure, which includes:
- A piperazine ring that enhances its interaction with biological targets.
- A pyrazole moiety that is known for various biological activities.
- A tetrazole group linked through a sulfanyl bridge, contributing to its bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing pyrazole and tetrazole moieties. For instance, derivatives similar to Compound A have shown significant inhibitory effects on cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer types by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively documented. Compound A's structural components suggest it may possess similar properties. Research indicates that pyrazole-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound was effective against drug-resistant strains of Staphylococcus aureus .
The mechanism of action for Compound A likely involves:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes involved in cellular proliferation and survival.
- Interaction with Receptors : The piperazine ring may facilitate binding to neurotransmitter receptors or other protein targets, influencing cellular signaling pathways .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a pyrazole derivative structurally similar to Compound A on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through caspase activation. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of a series of piperazine derivatives. Among them, a compound closely related to Compound A demonstrated significant activity against multidrug-resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Data Table: Comparative Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The pyrazole moiety is known for its ability to inhibit certain cancer cell lines. Studies have shown that compounds similar to the target molecule can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The presence of a piperazine ring in the structure enhances its interaction with biological targets, making it a candidate for antimicrobial applications. Compounds with similar configurations have demonstrated efficacy against a range of bacteria and fungi, suggesting that the target compound may possess similar properties .
CNS Activity
Certain derivatives of pyrazole are being investigated for their potential central nervous system (CNS) activities. The piperazine component is often associated with psychoactive effects, indicating possible applications in treating neurological disorders such as anxiety and depression .
Agricultural Science
Pesticidal Applications
The unique structure of the compound suggests potential use as a pesticide or herbicide. Pyrazole derivatives have been noted for their effectiveness in controlling pests and diseases in crops. The mechanism often involves interference with the metabolic pathways of pests, leading to their mortality .
Materials Science
Polymeric Applications
Research into polymers incorporating pyrazole derivatives has shown promising results in enhancing material properties such as thermal stability and mechanical strength. These compounds can be used as additives or crosslinking agents in polymer formulations .
Case Study 1: Antitumor Activity
A study conducted by Abdelrazek et al. (2015) synthesized several pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to the target molecule exhibited significant inhibition of cell growth, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested a series of piperazine-containing pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds displayed notable activity, suggesting that the target compound may also have broad-spectrum antimicrobial capabilities .
Case Study 3: Agricultural Applications
A recent investigation assessed the efficacy of pyrazole-based pesticides in controlling aphid populations on crops. The results demonstrated effective pest control while minimizing harm to beneficial insects, indicating the compound's potential utility in sustainable agriculture practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Ethanone-Tetrazole Derivatives
Compounds sharing the piperazine-ethanone-tetrazole backbone (e.g., 7a–x from ) exhibit structural and synthetic parallels:
Piperazine-Ethanone-Heterocyclic Hybrids
Compounds with piperazine-ethanone linked to other heterocycles highlight functional diversity:
a) Triazoloquinazoline Derivative ()
- Structure : 2-({2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-triazoloquinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
- Activity: No explicit data, but the triazoloquinazoline moiety is associated with kinase inhibition in related studies .
b) Triazole-Aniline Derivative ()
Pyrazole-Containing Analogs ()
Compounds like 1-{3-[4-(methanesulfonyl)phenyl]-5-(3-methylphenyl)-pyrazol-1-yl}ethan-1-one () share pyrazole motifs but lack piperazine or tetrazole groups:
Predicted Properties :
- LogP : ~2.5 (estimated via fragment-based methods due to pyrazole/tetrazole balance).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO).
Preparation Methods
Piperazine Alkylation with Halogenated Pyrazole Derivatives
A common approach involves reacting 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with piperazine under basic conditions:
Conditions :
Cyclization of Hydrazine Derivatives
An alternative method from patent literature involves cyclizing 1-acetoacetyl-piperazine with 3,5-dimethyl-1-phenylhydrazine in methanesulfonic acid, followed by deprotection:
Optimization :
Synthesis of the Tetrazole-Sulfanyl-Ethanone Segment
Tetrazole Ring Formation via [2+3] Cycloaddition
The 1-methyl-1H-tetrazole-5-thiol precursor is synthesized by reacting methyl isothiocyanate with sodium azide (NaN3):
Conditions :
Thioether Formation with Bromoethanone
The thiol intermediate reacts with 2-bromo-1-(piperazin-1-yl)ethan-1-one to form the sulfanyl linkage:
Conditions :
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Base: Dimethylformamide (DMF) with K2CO3.
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Temperature: Room temperature (20–25°C).
Coupling of Segments and Final Assembly
Amide Coupling or Nucleophilic Substitution
The piperazine-ethyl-pyrazole and tetrazole-sulfanyl-ethanone segments are combined via:
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Nucleophilic acyl substitution : Using carbodiimide coupling agents (e.g., EDC/HOBt).
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Direct alkylation : If reactive sites permit.
Representative Protocol :
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Dissolve 1-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine (1 eq) and 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl chloride (1.2 eq) in DCM.
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Add TEA (2 eq) at 0°C, stir for 12 h.
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Quench with water, extract organic layer, and purify via silica gel chromatography.
Yield : 65–70%.
Optimization and Scalability Challenges
Regioselectivity in Tetrazole Synthesis
Purification Strategies
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Column Chromatography : Hexane/ethyl acetate (3:1) for intermediates.
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Recrystallization : Ethanol/water mixtures for final product.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, typically starting with the functionalization of the piperazine core. For example:
- Step 1 : Alkylation of piperazine with a 3,5-dimethylpyrazole-ethyl bromide derivative to introduce the pyrazole moiety.
- Step 2 : Thioether formation between the piperazine intermediate and a 1-methyltetrazole-5-thiol group under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol-DMF mixtures improves purity. Analytical HPLC (C18 column, acetonitrile-water mobile phase) confirms >95% purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR verify the piperazine backbone (δ ~2.5–3.5 ppm for piperazine protons) and the methyltetrazole sulfanyl group (δ ~4.0 ppm for SCH₂).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 447.23).
- IR : Peaks at ~1600 cm⁻¹ (C=N stretch for tetrazole) and ~1250 cm⁻¹ (C-S bond) validate functional groups .
Q. How does the compound’s solubility affect experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Solubility parameters (logP ~2.8) suggest moderate lipophilicity, requiring optimization for bioavailability studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Pyrazole Methyl Groups : 3,5-Dimethyl substitution (vs. unsubstituted pyrazole) improves metabolic stability by blocking CYP450 oxidation.
- Tetrazole vs. Triazole : Replacing tetrazole with triazole reduces steric bulk but may diminish sulfanyl group electrophilicity, affecting covalent binding to cysteine residues.
- Piperazine Modifications : N-Methylation of piperazine increases solubility but reduces blood-brain barrier penetration .
Q. What computational methods predict target engagement and off-target risks?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR), focusing on hydrogen bonding with pyrazole and piperazine.
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates robust binding.
- Off-Target Screening : SwissTargetPrediction identifies potential interactions with adenosine A2A receptors due to the tetrazole’s resemblance to adenine .
Q. How should researchers address stability challenges in biological assays?
- pH Sensitivity : The tetrazole sulfanyl group hydrolyzes under acidic conditions (pH <5). Use neutral buffers (PBS, pH 7.4) for in vitro work.
- Light Sensitivity : Store aliquots in amber vials at –20°C to prevent photodegradation.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., oxidative demethylation of pyrazole) .
Q. What in vitro assays are recommended for initial pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
